molecular formula C22H25N5O2S B2386660 N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1185119-47-4

N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No.: B2386660
CAS No.: 1185119-47-4
M. Wt: 423.54
InChI Key: NIMSQAGDFNYIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propanamide backbone substituted with a 3,5-dimethylphenyl group and a complex heterocyclic system (thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone). The fused thienotriazolopyrimidinyl group introduces rigidity and electronic diversity, which may contribute to unique biological interactions compared to simpler heterocycles.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-13(2)12-26-21(29)20-17(7-8-30-20)27-18(24-25-22(26)27)5-6-19(28)23-16-10-14(3)9-15(4)11-16/h7-11,13H,5-6,12H2,1-4H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMSQAGDFNYIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCC2=NN=C3N2C4=C(C(=O)N3CC(C)C)SC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on existing literature and research findings.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The structural complexity of the compound necessitates careful control of reaction conditions to achieve high yields and purity.

Pharmacological Properties

The pharmacological profile of this compound has been evaluated in various studies. Notably:

  • Anticancer Activity : Preliminary studies indicate that similar compounds exhibit cytotoxic effects on cancer cell lines. For instance, derivatives with analogous structures have shown significant activity against HT-29 colon cancer cells and other tumor types at nanomolar concentrations .
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression. For example, some related compounds have been shown to inhibit phosphodiesterases (PDEs), leading to increased intracellular cyclic AMP levels which can suppress cancer cell proliferation .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description Reference
Cytotoxicity Exhibits significant cytotoxic effects against various cancer cell lines at low concentrations.
Enzyme Inhibition Potential inhibitor of phosphodiesterases; may enhance cAMP levels in cells.
Antimicrobial Properties Related compounds have shown promise in antimicrobial assays against specific pathogens.

Case Studies

  • Cytotoxicity in Cancer Models : A study investigated the cytotoxic effects of a series of thienopyrimidine derivatives on various human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells .
  • Pharmacodynamic Studies : Another study assessed the pharmacodynamic properties of related compounds in vivo. The findings suggested that these compounds could modulate tumor growth by influencing apoptotic pathways and inhibiting angiogenesis .

Comparison with Similar Compounds

Table 1: Key Structural Features and Uses of Propanamide Derivatives

Compound Name Substituents Heterocyclic Moiety Primary Use Reference
N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide 3,5-dimethylphenyl, isobutyl Thienotriazolopyrimidinone Not explicitly stated (inference: agrochemical/pharmaceutical) N/A
N-(3,4-dichlorophenyl) propanamide (Propanil) 3,4-dichlorophenyl None Herbicide
N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide (Fenoxacrim) 3,4-dichlorophenyl Pyrimidinetrione Pesticide
N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (Iprodione metabolite isomer) 3,5-dichlorophenyl Imidazolidinedione Fungicide metabolite

Key Observations :

  • Substituent Effects: The 3,5-dimethylphenyl group in the target compound differs from chlorinated phenyl groups in propanil and fenoxacrim. Dimethyl substituents may enhance metabolic stability compared to electron-withdrawing chlorine atoms, which are common in herbicides .
  • Heterocyclic Diversity: The thienotriazolopyrimidinone system is more complex than the pyrimidinetrione (fenoxacrim) or imidazolidinedione (iprodione metabolite) moieties. This complexity could improve target specificity or resistance profiles in agrochemical applications.

Comparison :

  • The target compound’s synthesis likely requires advanced heterocyclic assembly, similar to the oxadiazole-thiazole derivatives in . Such multi-step processes (e.g., cyclization, sulfanyl linking) may increase production costs but enable tailored bioactivity .
  • In contrast, propanil (a simpler propanamide) is synthesized via direct acylation, highlighting the trade-off between structural complexity and synthetic accessibility .

Analytical and Bioactivity Profiling

While direct data for the target compound are unavailable, and provide methodologies for comparative analysis:

  • HPLC-ESI-MSn (): Used to characterize metabolites in plant extracts, this technique could resolve the target compound’s heterocyclic system and quantify stability under PVPP treatment .
  • MIC/MBC Testing (): Serial dilution assays, as applied to cocoa bean extracts, could evaluate antibacterial or antifungal efficacy relative to analogs like iprodione metabolites .

Preparation Methods

Core Structure Formation

The synthesis of the thieno[2,3-e]triazolo[4,3-a]pyrimidine core typically follows a multi-step approach involving:

  • Formation of the thieno[2,3-d]pyrimidine scaffold
  • Introduction of a hydrazino group
  • Cyclization to form the triazole ring

The predominant methods employ cyclization of appropriate thiophene precursors with urea derivatives to form the pyrimidine ring, followed by triazole ring formation.

Key Building Blocks

Several key building blocks are commonly employed in the synthesis:

  • 3-Amino-2-thiophenecarboxylic acid derivatives
  • Urea or substituted ureas
  • Hydrazine hydrate
  • Triethyl orthoformate or other cyclizing agents
  • Isobutyl halides
  • Propanamide derivatives
  • 3,5-Dimethylaniline compounds

Step-by-Step Synthesis of the Target Compound

Based on published synthetic routes for related compounds, the preparation of N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e]triazolo[4,3-a]pyrimidin-1-yl)propanamide can be accomplished through the following sequential steps:

Synthesis of Thieno[2,3-d]pyrimidine-2,4-diol Core

The initial step involves the formation of the thieno[2,3-d]pyrimidine-2,4-diol core:

  • Methyl 2-aminothiophene-3-carboxylate (0.01 mol) is combined with urea (0.05 mol).
  • The mixture is heated at 200°C for 2 hours to form a brown molten mass.
  • After cooling and solidification, the product is dissolved in warm 1N sodium hydroxide.
  • The solution is decolorized with charcoal and acidified with 2N hydrochloric acid.
  • The precipitate is collected by filtration and recrystallized from water to yield thieno[2,3-d]pyrimidine-2,4-diol.

Yield : 72-90% (white solid)

Conversion to 2,4-Dichlorothieno[2,3-d]pyrimidine

The hydroxyl groups are then converted to chlorides:

  • Thieno[2,3-d]pyrimidine-2,4-diol (0.05 mol) is refluxed with phosphorus oxychloride (100 mL) for 10 hours.
  • Excess phosphorus oxychloride is evaporated under vacuum.
  • The residual oil is poured into ice water and extracted with chloroform.
  • The chloroform phase is washed with water until neutral, dried over sodium sulfate, and evaporated.
  • The solid residue is recrystallized from ethanol to yield 2,4-dichlorothieno[2,3-d]pyrimidine.

Yield : 75%

Selective Hydrazinolysis at Position 4

The next step involves selective hydrazinolysis at the C-4 position:

  • 2,4-Dichlorothieno[2,3-d]pyrimidine (0.1 mol) is dissolved in methanol and cooled to 0-5°C.
  • Triethylamine (0.3 mol) is added to the cold mixture.
  • Hydrazine hydrate (0.15 mol) is added slowly at 5-10°C.
  • The reaction is stirred at room temperature for 3 hours.
  • The solvent and excess triethylamine are removed under vacuum.
  • The residue is washed with water and petroleum ether to yield 2-chloro-4-hydrazinylthieno[2,3-d]pyrimidine.

Yield : 65-70%

Formation of the Triazole Ring

The triazole ring is formed through cyclization:

  • 2-Chloro-4-hydrazinylthieno[2,3-d]pyrimidine is refluxed with formic acid or triethyl orthoformate.
  • For triethyl orthoformate method: The substrate (1.1 mmol) is combined with triethyl orthoformate (1.32 mmol) in dimethylformamide (4 mL) and refluxed for 30 minutes.
  • After cooling, the precipitated crystals are collected by filtration and washed with ethanol.
  • The product is recrystallized from ethanol to obtain the thieno[2,3-e]triazolo[4,3-a]pyrimidine core structure.

Yield : 60-75%

Introduction of the Isobutyl Group at Position 4

The isobutyl group is introduced at the N-4 position:

  • The thieno[2,3-e]triazolo[4,3-a]pyrimidine core (1 equivalent) is dissolved in dimethylformamide.
  • Potassium carbonate or cesium carbonate (1.5 equivalents) is added as a base.
  • Isobutyl bromide or isobutyl iodide (1.2 equivalents) is added dropwise.
  • The mixture is stirred at 60-80°C for 4-6 hours.
  • The reaction is quenched with water and extracted with ethyl acetate.
  • The organic layer is dried over sodium sulfate and concentrated to obtain the 4-isobutyl derivative.

Yield : 55-65%

Coupling with 3,5-Dimethylaniline

The final step involves coupling with 3,5-dimethylaniline:

  • The propanoic acid derivative (1 equivalent) is dissolved in dichloromethane or dimethylformamide.
  • A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) (1.1 equivalents) is added with 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).
  • 3,5-Dimethylaniline (1.2 equivalents) is added, followed by triethylamine or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).
  • The reaction is stirred at room temperature for 12-24 hours.
  • After completion, the mixture is diluted with dichloromethane, washed with water, dried, and concentrated.
  • The crude product is purified by column chromatography to yield N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e]triazolo[4,3-a]pyrimidin-1-yl)propanamide.

Yield : 45-55%

Alternative Synthetic Approaches

One-Pot Triazole Formation and N-Alkylation

An alternative approach combines triazole formation and N-alkylation:

  • 4-Hydrazinylthieno[2,3-d]pyrimidine is cyclized with triethyl orthoformate.
  • Without isolation, the reaction mixture is treated with potassium carbonate and isobutyl bromide.
  • The one-pot process yields 4-isobutyl-thieno[2,3-e]triazolo[4,3-a]pyrimidine derivatives in moderate yields.

Convergent Synthesis via Hydrazone Intermediates

A convergent approach utilizing hydrazone intermediates:

  • 4-Hydrazinothieno[2,3-d]pyrimidin-2(1H)-one is reacted with appropriate arylaldehydes to form hydrazones.
  • The hydrazones are cyclized using chloranil in acetic acid under reflux conditions.
  • This method allows for the introduction of various substituents at different positions.

Table 1 below compares the reaction conditions and yields for different synthetic routes:

Method Key Reagents Conditions Yield (%) Reference
Sequential Triethyl orthoformate DMF, reflux, 30 min 60-75
One-pot triazole/alkylation Triethyl orthoformate, isobutyl bromide DMF, K₂CO₃, 60-80°C, 6h 50-65
Hydrazone cyclization Arylaldehydes, chloranil AcOH, reflux, 15-60 min 55-70
Iminate cyclization Enaminone, glacial acetic acid 80°C, 2h 60-80

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the reaction efficiency and yield. Table 2 summarizes the effects of different solvents on triazole ring formation:

Solvent Temperature (°C) Time (h) Yield (%)
DMF 120-140 0.5 75-80
Acetic acid 110-120 1 60-65
Ethanol 78 2-3 40-45
Toluene 110 1-2 50-55

DMF consistently provides better yields due to its high boiling point and ability to dissolve both organic and inorganic components of the reaction mixture.

Base Selection for Alkylation

The choice of base for the alkylation step can significantly affect the selectivity and yield:

Base Equivalents Temperature (°C) Time (h) Yield (%)
K₂CO₃ 1.5 60-80 4-6 60-65
Cs₂CO₃ 1.5 60-80 3-5 65-70
NaH 1.2 0-25 2-4 55-60
TEA 2.0 60-80 6-8 45-50

Cesium carbonate generally provides better yields due to its enhanced solubility and stronger basicity compared to potassium carbonate.

Coupling Reagents for Amide Formation

The final amide coupling step can be optimized by selecting appropriate coupling reagents:

Coupling System Additive Base Solvent Time (h) Yield (%)
DCC HOBt TEA DCM 12-24 50-55
EDC HOBt DIPEA DMF 8-16 55-60
HATU - DIPEA DMF 6-12 60-65
T3P - DIPEA EtOAc 8-16 50-55

The HATU/DIPEA system in DMF provides better yields and cleaner reactions, likely due to the formation of more reactive intermediates.

Purification and Characterization

Purification Techniques

Purification of the final compound and key intermediates typically involves:

  • Crystallization/Recrystallization: Effective for thieno[2,3-d]pyrimidine-2,4-diol and chlorinated intermediates, using solvents like ethanol, ethanol-water mixtures, or ethanol-DMF mixtures.

  • Column Chromatography: Essential for the final compound purification, typically using silica gel with ethyl acetate/hexane or dichloromethane/methanol gradient elution systems.

  • Trituration: Often used for removing impurities from solid intermediates, using solvents like diethyl ether or petroleum ether.

Characterization Methods

Comprehensive characterization of the target compound includes:

  • Melting Point Analysis: Typically in the range of 180-200°C for the final compound.

  • IR Spectroscopy: Key characteristic bands include:

    • NH stretch (3300-3400 cm⁻¹)
    • C=O stretching (1650-1680 cm⁻¹)
    • C=N stretching (1580-1620 cm⁻¹)
    • C-S stretching (700-800 cm⁻¹)
  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆): Key signals include:

    • Aromatic protons of dimethylphenyl group (δ 6.5-7.5 ppm)
    • Thiophene proton (δ 7.0-8.0 ppm)
    • Methyl protons of dimethylphenyl (δ 2.1-2.3 ppm)
    • Isobutyl protons (δ 0.8-1.0 ppm for CH₃, 1.8-2.0 for CH, 3.8-4.0 for CH₂)
    • Propanamide linker protons (δ 2.5-3.0 ppm)
  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃): Expected signals for:

    • Carbonyl carbon (δ 160-170 ppm)
    • Triazole carbons (δ 150-160 ppm)
    • Aromatic carbons (δ 110-140 ppm)
    • Methyl carbons (δ 15-25 ppm)
    • Isobutyl carbons (δ 20-50 ppm)
  • Mass Spectrometry: The molecular ion peak [M+H]⁺ at m/z 424 confirms the molecular formula of C₂₂H₂₅N₅O₂S.

Comparative Analysis of Synthetic Routes

Efficiency Assessment

Table 3 compares the overall efficiency of different synthetic routes based on several parameters:

Synthetic Route Overall Yield (%) Number of Steps Time (days) Purification Complexity Scalability
Sequential 10-15 7 5-7 High Moderate
One-pot approach 15-20 5 3-4 Moderate Good
Convergent 20-25 5 4-5 Moderate Good

The convergent synthetic approach generally offers better overall yields and fewer steps, making it more suitable for larger-scale preparation.

Critical Considerations

Several critical factors affect the success of the synthesis:

  • Moisture Sensitivity : Chlorinated intermediates are highly sensitive to moisture and should be handled under anhydrous conditions.

  • Regioselectivity : The isobutylation step must be carefully controlled to ensure N-4 selectivity rather than N-1 substitution.

  • Purification Challenges : The final compound and several intermediates may present purification challenges due to similar polarity by-products, necessitating careful chromatographic separation.

  • Stability Issues : Some intermediates, particularly hydrazine derivatives, may have limited stability and should be used promptly after preparation.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its biological activity?

  • Methodological Answer : The compound contains a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core fused with a propanamide side chain. The 3,5-dimethylphenyl and isobutyl substituents enhance hydrophobic interactions with biological targets, while the 5-oxo group contributes to hydrogen bonding. Structural analogs with similar cores exhibit antimicrobial and enzyme-inhibitory activities, suggesting these motifs are critical for target binding .
  • Experimental Validation : Use X-ray crystallography or NMR to confirm the spatial arrangement of substituents and their electronic effects on reactivity .

Q. What synthetic strategies are optimal for producing this compound with high purity?

  • Methodological Answer : Multi-step synthesis involves:

Cyclocondensation of thiophene derivatives with triazole precursors.

Propionylation of the triazolo-pyrimidine intermediate.

Coupling with 3,5-dimethylphenyl isocyanate under anhydrous conditions.

  • Optimization : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient). Final purity (>95%) is confirmed by LC-MS and ¹H/¹³C NMR .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : High-resolution MS and 2D NMR (COSY, HSQC) to resolve overlapping signals in the fused heterocyclic system.
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS for trace impurity profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in antimicrobial IC₅₀ values may arise from assay conditions (e.g., pH, solvent carrier). Standardize protocols:

  • Use DMSO concentrations ≤1% to avoid cytotoxicity.
  • Validate activity via orthogonal assays (e.g., time-kill kinetics vs. microdilution) .
    • Data Analysis : Apply statistical models (e.g., ANOVA) to compare datasets and identify confounding variables .

Q. What strategies mitigate regioselectivity challenges during synthesis of the thieno-triazolo-pyrimidine core?

  • Methodological Answer : Regioselectivity in cyclocondensation is influenced by:

  • Temperature : Lower temperatures (0–5°C) favor the 1,2,4-triazolo isomer.
  • Catalyst : ZnCl₂ or BF₃·Et₂O improves yield of the desired regioisomer.
    • Advanced Optimization : Employ Design of Experiments (DoE) to model interactions between variables (e.g., solvent polarity, catalyst loading) .

Q. How can computational modeling guide SAR studies for this compound?

  • Methodological Answer :

Perform molecular docking (AutoDock Vina) to predict binding modes with target enzymes (e.g., fungal CYP51).

Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify pharmacophore regions.

  • Validation : Correlate in silico binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental approaches address low aqueous solubility in pharmacokinetic studies?

  • Methodological Answer :

  • Formulation : Use co-solvents (PEG 400/Cremophor EL) or cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce phosphate or glycoside moieties to the propanamide side chain for enhanced solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.